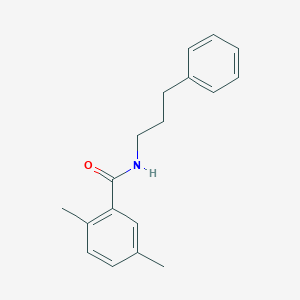
2,5-dimethyl-N-(3-phenylpropyl)benzamide
説明
2,5-dimethyl-N-(3-phenylpropyl)benzamide is a useful research compound. Its molecular formula is C18H21NO and its molecular weight is 267.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.162314293 g/mol and the complexity rating of the compound is 296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Supramolecular Chemistry and Material Science
2,5-Dimethyl-N-(3-phenylpropyl)benzamide, as part of the broader family of benzamide compounds, plays a significant role in supramolecular chemistry and material science. Benzene-1,3,5-tricarboxamides (BTAs) have been extensively studied for their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. This self-assembly property is leveraged in nanotechnology, polymer processing, and biomedical applications. The versatile nature of BTAs, including derivatives like this compound, is promising for developing new materials and technologies. Their adaptable nature suggests a broad spectrum of future applications ranging from smart materials to targeted drug delivery systems (Cantekin, de Greef, & Palmans, 2012).
Antituberculosis Activity
Organotin compounds, including those derived from benzamide structures, have shown remarkable antituberculosis activity. Research into the antituberculosis properties of organotin complexes has highlighted their potential as effective agents against Mycobacterium tuberculosis H37Rv. These complexes demonstrate a fascinating range of structural diversity and biological activity. The antituberculosis efficacy of these compounds is influenced by the ligand environment, the organic groups attached to tin, and the overall structure of the compound. Notably, triorganotin(IV) complexes have been found to exhibit superior antituberculosis activity compared to diorganotin(IV) complexes, indicating the significance of the tin's organic ligands in determining the compound's biological activity (Iqbal, Ali, & Shahzadi, 2015).
Pharmaceutical Applications
In the realm of pharmaceuticals, benzamide derivatives, including this compound, are explored for various therapeutic potentials. Zonisamide, for instance, a benzisoxazole derivative, has been developed as an antiepileptic drug. It highlights the diverse pharmacological activities associated with benzamide compounds. Zonisamide's efficacy in treating partial seizures and its comparison to established antiepileptics like carbamazepine and valproic acid underscores the therapeutic value of benzamide derivatives in managing neurological disorders (Peters & Sorkin, 1993).
Environmental and Ecological Considerations
Benzophenone-3 (BP-3), closely related to the chemical class of benzamides, has been extensively used in sunscreens and other consumer products. The environmental persistence and ecological impacts of BP-3, including its derivatives, have raised concerns. BP-3's detection in various environmental matrices and its potential endocrine-disrupting effects emphasize the need for comprehensive studies on the environmental behavior and safety of benzamide derivatives. This includes compounds like this compound, which may share similar environmental fates and biological activities (Kim & Choi, 2014).
特性
IUPAC Name |
2,5-dimethyl-N-(3-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-14-10-11-15(2)17(13-14)18(20)19-12-6-9-16-7-4-3-5-8-16/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKITKFBWDDCOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-methylphenyl)-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B4629560.png)
![methyl 2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4629562.png)
![ethyl 1-(2-methoxy-1-methylethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4629563.png)
![N-({[2-(2-isopropylphenoxy)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B4629593.png)

![4-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl}methyl)phenyl methyl sulfide](/img/structure/B4629600.png)
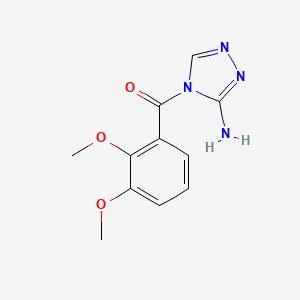
![4-[(dimethylamino)sulfonyl]-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide](/img/structure/B4629615.png)
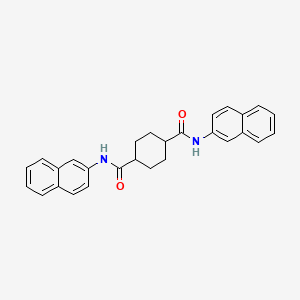
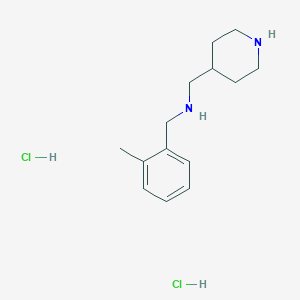
![methyl 1-[3-(4-methylphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4629645.png)
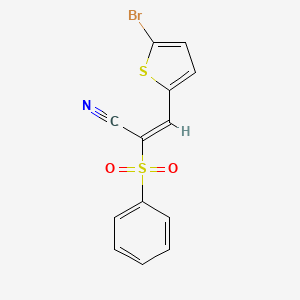
![N-cyclopropyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4629671.png)
![{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE](/img/structure/B4629674.png)
